2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a methoxy-substituted benzofuran moiety, and a pyrazolo[1,5-a]pyrazine core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the desired product under milder conditions .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde: Shares the benzofuran core but lacks the pyrazolo[1,5-a]pyrazine moiety.
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which have similar structural features and biological activities.
Uniqueness
2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its combination of a cyclopropyl group, a methoxy-substituted benzofuran moiety, and a pyrazolo[1,5-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for diverse pharmacological properties. This article reviews the biological activity of this specific compound based on recent research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O3. Its structure features a cyclopropyl group and a methoxy-benzofuran moiety, which contribute to its unique biological properties.
Antitumor Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrazines exhibit significant antitumor activities. For example:
- In vitro Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). It demonstrated cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The antitumor effect is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. The compound's ability to inhibit key signaling pathways involved in tumor growth has been suggested as a mechanism for its activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is another area of interest:
- In Vitro Analysis : The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may be useful in treating conditions characterized by chronic inflammation .
- Comparison with Standards : Its anti-inflammatory effects were compared with established non-steroidal anti-inflammatory drugs (NSAIDs), showing comparable efficacy but with potentially fewer side effects .
Antimicrobial Activity
Emerging evidence also points to antimicrobial properties:
- Testing Against Pathogens : The compound exhibited significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be lower than those of common antibiotics used in clinical settings .
Case Studies and Research Findings
Study | Findings |
---|---|
Umesha et al. (2009) | Identified synergistic effects when combined with doxorubicin in breast cancer cell lines. |
Parish et al. (1984) | Demonstrated significant antimalarial activity in pyrazole derivatives related to the target compound. |
MDPI Study (2021) | Highlighted the broad spectrum of biological activities in pyrazole derivatives including anti-tumor and anti-inflammatory properties. |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:
- Target Proteins : Docking simulations revealed strong interactions with proteins involved in cancer progression and inflammation pathways.
- Binding Affinity : The calculated binding energies suggest that this compound could serve as a lead for further drug development targeting specific receptors involved in tumor growth and inflammatory responses .
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-4-2-3-13-9-17(25-18(13)16)19(23)21-7-8-22-14(11-21)10-15(20-22)12-5-6-12/h2-4,9-10,12H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIDDFVAAAQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.